molecular formula C15H18N2OS B2396067 N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide CAS No. 1445345-42-5

N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide

Cat. No.: B2396067
CAS No.: 1445345-42-5
M. Wt: 274.38
InChI Key: DXFATYZOIOUUFM-UHFFFAOYSA-N
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Description

N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a methylpropyl group, and an isothiochromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide typically involves multiple steps, starting with the preparation of the isothiochromene ring. This can be achieved through a series of cyclization reactions involving appropriate precursors. The cyano and methylpropyl groups are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce primary or secondary amines .

Scientific Research Applications

N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyano-2-methylpropyl)-3-(cyclopropylsulfamoyl)benzamide
  • N-(1-Cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
  • N-cyano-N’-methyl-N’’ [2- (5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine

Uniqueness

Compared to similar compounds, N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide stands out due to its unique isothiochromene ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1-cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-10(2)13(9-16)17-15(18)14-12-6-4-3-5-11(12)7-8-19-14/h3-6,10,13-14H,7-8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFATYZOIOUUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C1C2=CC=CC=C2CCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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